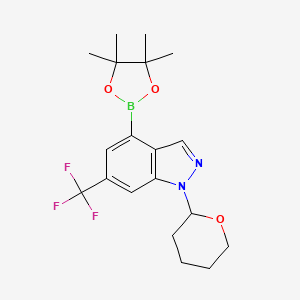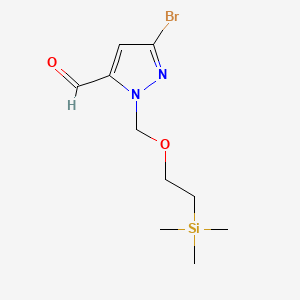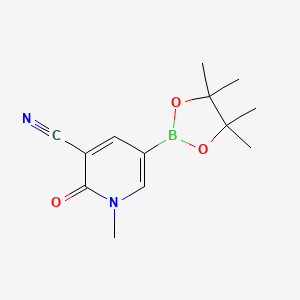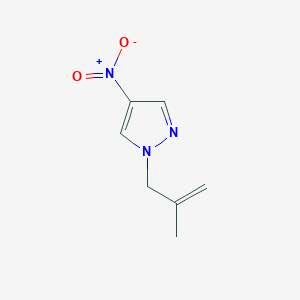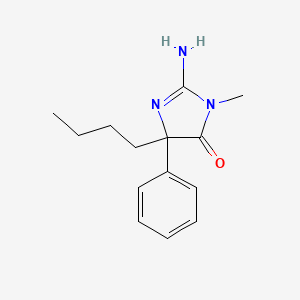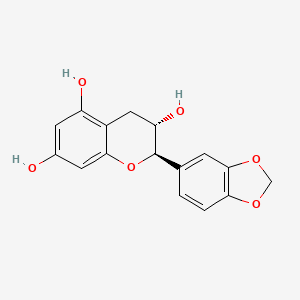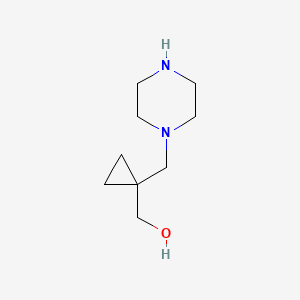
1-(1-Piperazinylmethyl)cyclopropanemethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Piperazinylmethyl)cyclopropanemethanol is a chemical compound with the molecular formula C9H18N2O. It is known for its unique structure, which includes a cyclopropane ring and a piperazine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Piperazinylmethyl)cyclopropanemethanol typically involves the reaction of cyclopropanemethanol with piperazine. One common method includes the use of a base such as sodium hydroxide to facilitate the reaction. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as distillation and crystallization to obtain high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
1-(1-Piperazinylmethyl)cyclopropanemethanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropanecarboxylic acid derivatives, while reduction can produce cyclopropylmethanol derivatives .
Scientific Research Applications
1-(1-Piperazinylmethyl)cyclopropanemethanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1-Piperazinylmethyl)cyclopropanemethanol involves its interaction with specific molecular targets and pathways. The piperazine moiety can interact with various receptors and enzymes, modulating their activity. This interaction can lead to a range of biological effects, including inhibition of certain enzymes and modulation of neurotransmitter systems .
Comparison with Similar Compounds
Similar Compounds
Cyclopropanemethanol: A simpler analog without the piperazine moiety.
1-Methylpiperazine: Contains the piperazine ring but lacks the cyclopropane group.
PDI Inhibitor IV, LOC14: A compound with a similar piperazine structure but different functional groups.
Uniqueness
1-(1-Piperazinylmethyl)cyclopropanemethanol is unique due to its combination of a cyclopropane ring and a piperazine moiety. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs.
Properties
Molecular Formula |
C9H18N2O |
|---|---|
Molecular Weight |
170.25 g/mol |
IUPAC Name |
[1-(piperazin-1-ylmethyl)cyclopropyl]methanol |
InChI |
InChI=1S/C9H18N2O/c12-8-9(1-2-9)7-11-5-3-10-4-6-11/h10,12H,1-8H2 |
InChI Key |
NWTLSLUWYLWLMO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CN2CCNCC2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


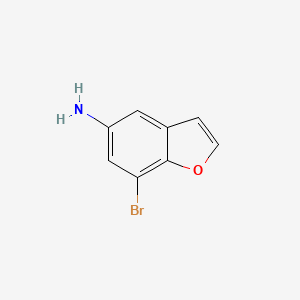

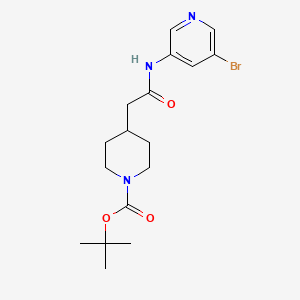
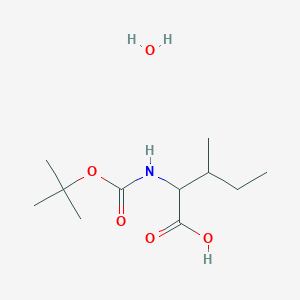
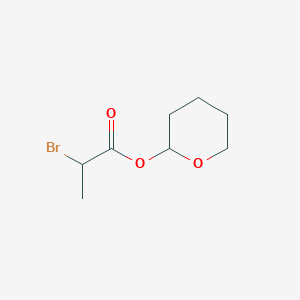
![Ethyl 6-hydroxybenzo[b]thiophene-5-carboxylate](/img/structure/B13925134.png)

